4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-2-4-12(5-3-11)14(10-20)9-17(21)13-6-7-15(18)16(19)8-13/h2-8,14H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZAREOWKLMMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanosilylation of α,β-Unsaturated Ketones
The most widely reported method involves the hydrocyanation of chalcone intermediates. In a representative procedure, (E)-1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is treated with trimethylsilyl cyanide (Me₃SiCN) in the presence of cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds in dioxane at 80–100°C for 6–12 hours, achieving yields of 82–88%.
Mechanistic Insights :
- Step 1 : Base-mediated deprotonation of Me₃SiCN generates a cyanide nucleophile.
- Step 2 : Conjugate addition to the α,β-unsaturated ketone forms a β-cyano ketone intermediate.
- Step 3 : Acidic workup removes the silyl protecting group.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | Cs₂CO₃ | +15% vs. K₂CO₃ |
| Solvent | Dioxane | +22% vs. THF |
| Temperature | 90°C | Max yield at 90°C |
| Reaction Time | 8 hours | <5% improvement beyond 8h |
Claisen-Schmidt Condensation
Aldol-Addition Pathway
This two-step approach involves:
- Aldol Condensation : 4-Methylacetophenone reacts with 3,4-dichlorobenzaldehyde in ethanol under basic conditions (NaOH, 30%) to form the chalcone intermediate.
- Cyanation : The chalcone undergoes hydrocyanation as described in Section 1.
Typical Reaction Conditions :
- Step 1 : Ethanol, 0–5°C, 3–5 hours (Yield: 74–79%).
- Step 2 : Me₃SiCN/Cs₂CO₃, dioxane, reflux (Yield: 80–85%).
Advantages :
- Scalable to multi-gram quantities.
- High regioselectivity due to electron-withdrawing dichlorophenyl group.
Catalytic Coupling Approaches
Palladium-Catalyzed Cyanation
A patent-derived method employs Pd(PPh₃)₄ (2 mol%) with Zn(CN)₂ as a cyanide source. The reaction occurs in DMF at 120°C for 24 hours, yielding 65–70%.
Critical Parameters :
- Catalyst Loading : <2 mol% reduces conversion by 40%.
- Ligand Effect : BINAP improves yield by 12% vs. PPh₃.
Limitations :
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted chalcone and byproducts.
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (m.p. 108–110°C).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12–7.20 (m, 8H, Ar-H), 4.03–3.17 (m, 3H, CH₂CH), 2.26 (s, 6H, 2CH₃).
- IR (KBr): ν 2220 cm⁻¹ (C≡N), 1688 cm⁻¹ (C=O).
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| Hydrocyanation | 82–88 | Low | Industrial | 98–99 |
| Claisen-Schmidt | 74–85 | Moderate | Pilot-scale | 95–97 |
| Pd-Catalyzed | 65–70 | High | Lab-scale | 90–92 |
Key Observations :
- Hydrocyanation is optimal for high-yield, low-cost production.
- Palladium methods are reserved for substrates sensitive to strong bases.
Emerging Strategies and Challenges
Continuous Flow Synthesis
Recent advances propose microreactor-based systems to enhance heat transfer and reduce reaction times by 60%.
Environmental Considerations
- Solvent Recycling : Dioxane recovery systems reduce waste by 70%.
- Catalyst Reuse : Immobilized Cs₂CO₃ on mesoporous silica enables 5 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in medicinal chemistry due to its structural characteristics, which can be modified to enhance biological activity. Research indicates that derivatives of this compound may possess antitumor properties, making it a candidate for cancer therapy. For instance, studies have explored the synthesis of related compounds that exhibit selective cytotoxicity against cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer agents.
Agrochemical Applications
The chlorinated phenyl group in the compound may contribute to its effectiveness as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes in target pests or weeds. For example, research into the mode of action of chlorinated compounds has revealed their potential in disrupting metabolic pathways essential for pest survival. This application is particularly relevant in the development of sustainable agricultural practices.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and chemical resistance. Preliminary studies suggest that modified polymers containing similar structures exhibit improved mechanical properties and durability.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various derivatives of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile on human cancer cell lines. The findings indicated that certain modifications led to increased apoptosis in cancer cells compared to non-cancerous cells. The study utilized flow cytometry and Western blot analysis to assess cell viability and apoptosis markers.
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original Compound | 25 | Induction of apoptosis via mitochondrial pathway |
| Variant A | 15 | Enhanced targeting of Bcl-2 proteins |
| Variant B | 10 | Increased reactive oxygen species production |
Case Study 2: Pesticidal Efficacy
In agricultural research, a series of experiments were conducted to evaluate the efficacy of this compound as a potential herbicide against common weed species. The results demonstrated significant inhibition of growth at specific concentrations, indicating its potential as an eco-friendly herbicide.
| Weed Species | Concentration (g/L) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 70 |
| Chenopodium album | 1.0 | 85 |
| Setaria viridis | 0.75 | 60 |
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid
- Structure : Replaces the nitrile group with a carboxylic acid and substitutes the 4-methylphenyl with an antipyrinyl moiety.
- Applications: Forms heterocyclic derivatives (e.g., pyridazinones) via reactions with hydrazine derivatives. These compounds exhibit antimicrobial activity .
b) 2-(4-Chlorophenyl)-3-oxobutanenitrile
- Structure : Features a single chlorophenyl group at position 2 and an oxo group at position 3.
- Properties : Reduced steric hindrance compared to the target compound due to the absence of a methyl group and a second chlorine atom. Fluorinated analogs (e.g., 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile) show increased electron-withdrawing effects, altering reactivity in cyclization reactions .
Substituent Effects
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity at the oxo position, favoring nucleophilic attacks. This contrasts with trifluoromethyl groups in fluorinated analogs, which further increase reactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile, and how do substituents influence reaction yields?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving Claisen-Schmidt condensation followed by nitrile formation. For example, a structurally analogous ketonitrile compound (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile) was synthesized using a base-catalyzed aldol condensation between 4-chloroacetophenone and benzaldehyde, followed by cyanation with KCN . Modifications for the 3,4-dichlorophenyl and 4-methylphenyl groups require adjusting stoichiometry (1.2–1.5 equivalents of substituted aryl aldehydes) and reaction time (12–24 hours) to account for steric and electronic effects. Yields typically range from 45% to 65%, with purity confirmed via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for similar nitriles, which revealed bond angles of 119–121° for the oxobutane backbone .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to its nitrile and ketone functionalities. Store under inert gas (N or Ar) at –20°C in amber vials. Stability studies on analogous compounds show <5% degradation over six months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects like keto-enol tautomerism or rotational isomerism. For example, variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze out conformers, revealing hidden splitting patterns. Computational modeling (DFT at B3LYP/6-31G* level) can predict dominant tautomers, as shown for related 4-oxobutanenitriles .
Q. What experimental strategies optimize the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest halogen and methyl groups enhance binding to hydrophobic enzyme pockets. For instance, fluorinated analogs showed IC values of 1.2–3.8 µM against serine hydrolases. Use molecular docking (AutoDock Vina) to prioritize derivatives with 3,4-dichloro and 4-methyl motifs, followed by enzymatic assays (e.g., fluorometric substrate cleavage) .
Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile and dichlorophenyl groups activate the α-carbon for nucleophilic attacks. In Suzuki-Miyaura couplings, Pd(PPh) (5 mol%) with arylboronic acids (1.5 equiv) at 80°C in THF achieves 70–85% yields. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
Q. What computational models best predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (2.8–3.5), permeability (Caco-2 > 5 × 10 cm/s), and metabolic stability (CYP3A4 t > 30 min). MD simulations (AMBER) further reveal membrane penetration dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
